molecular formula C23H25NO6 B2370394 (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 896837-01-7

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2370394
CAS RN: 896837-01-7
M. Wt: 411.454
InChI Key: MDIQDRCPXRBHTM-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • New Synthesis Techniques : A study demonstrated the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, highlighting the potential for creating complex molecules related to (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate with significant stereoselectivity (Gabriele et al., 2006).

  • Chemical Reactions and Transformations : The transformation of 3-(3,4-Dimethoxybenzylidene)phthalide into a variety of chemical structures demonstrates the versatility of dimethoxybenzylidene compounds in synthetic organic chemistry, providing a route to explore functional derivatives and potentially new applications of the compound (Barili et al., 1981).

Docking Studies and Anti-microbial Evaluation

  • Docking Studies and Anti-microbial Activity : Research on ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives revealed their anti-microbial activity and provided insights into their docking studies, suggesting potential bioactivity of structurally related compounds (Spoorthy et al., 2021).

Novel Compound Formation

  • Isolation of Unique Oxirane : The synthesis of 2,2-dimethoxyspiro[2.5]-1-oxaoctane marked the isolation of the first oxirane of a ketene acetal, underscoring the uniqueness of compounds with dimethoxy functionalities and suggesting the exploration of similar structural motifs for new chemical entities (Dawid et al., 2001).

  • Selective Toxicity and Insecticide Application : A compound showing selective insecticide properties with minimal mammalian toxicity highlights the potential for utilizing specific structural features for targeted biological activities. This study indicates the exploration of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate derivatives in pest control and agrochemical applications (Fahmy et al., 1974).

properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-18-11-10-17-21(25)20(29-22(17)14(18)3)12-15-8-9-16(27-4)13-19(15)28-5/h8-13H,6-7H2,1-5H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQDRCPXRBHTM-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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